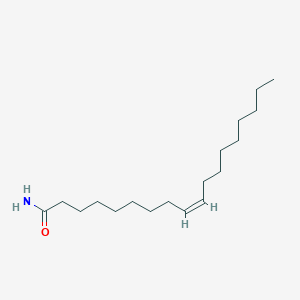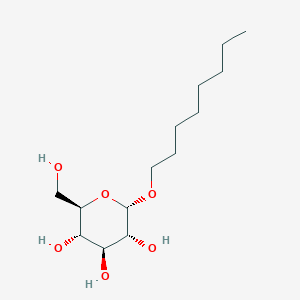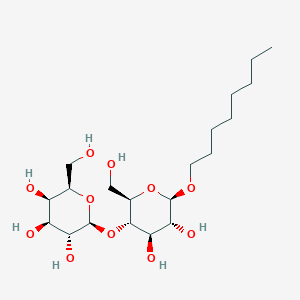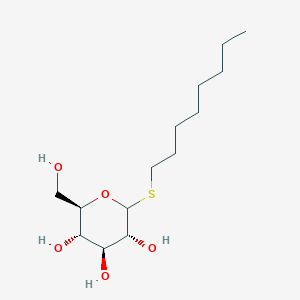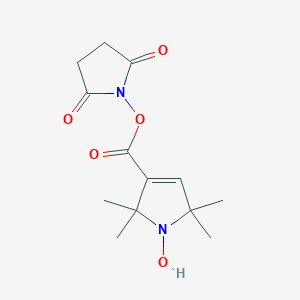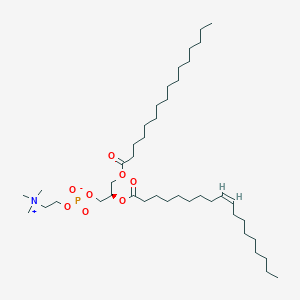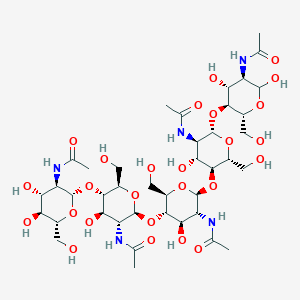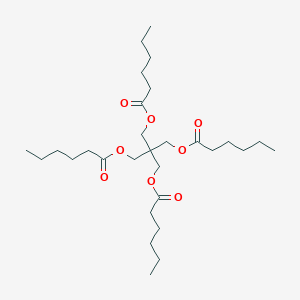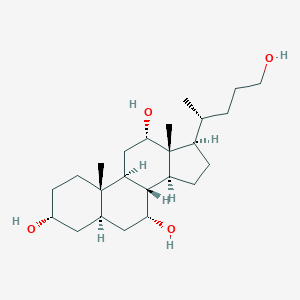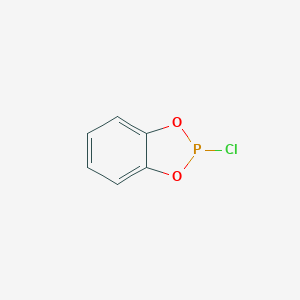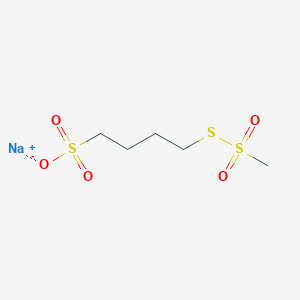
Mtsbs
Overview
Description
However, to address your request with the closest relevant information available, I'll provide an overview based on similar topics found in the literature, focusing on aspects like synthesis methods, molecular structure analysis, and chemical properties analysis of various compounds, which might be of interest:
Synthesis Analysis
Synthesis methods vary widely depending on the desired compound. For instance, a novel green synthesis strategy was proposed for the preparation of multitemplate molecularly imprinted biopolymers (mt-MIBP) for the efficient separation of B-family vitamins, showcasing the trend towards eco-friendly synthesis methods (A. Ostovan et al., 2018).
Molecular Structure Analysis
The molecular structure is crucial for understanding a compound's properties and functions. For example, the synthesis and analysis of La(4)FeSb(2)Q(10) (Q = S, Se) revealed a unique three-dimensional network, informing on the optical and magnetic properties of these compounds (Hua-Jun Zhao et al., 2009).
Chemical Reactions and Properties
The study of chemical reactions and properties is fundamental for the application and understanding of compounds. Research on metal complexes derived from tetradentate salicylaldimines, for example, delves into the formation of bi- and tri-nuclear complexes, their magnetic moments, and electrical conductivities, offering insights into the metal-ligand interactions (S. Gruber et al., 1968).
Physical Properties Analysis
The investigation of physical properties, such as thermal conductivities and electrical conductivities, is essential for the application of materials in technology. For instance, the synthesis and characterization of CuSbS2 employing a mechanical alloying technique highlighted its potential for applications due to its low thermal conductivity and interesting electrical properties (D. Hobbis et al., 2017).
Chemical Properties Analysis
Analyzing chemical properties, such as reactivity and stability, is crucial for both the development of new materials and the understanding of existing ones. Research on the catalysis by heteropoly compounds, for example, explores the synthesis of methyltert-butyl ether (MTBE) using heteropolyacids supported on silica, demonstrating the efficiency and selectivity of these catalysts (Sawami Shikata et al., 1997).
Scientific Research Applications
Magnetotactic Bacteria (MTB) : These bacteria produce magnetosomes, which have biotechnological applications in bioremediation, cell separation, DNA/antigen recovery, drug delivery, enzyme immobilization, and magnetic hyperthermia (Vargas et al., 2018).
Mouse Tumor Biology Database : This database aggregates data on cancer models, assessing the influence of genetic background on tumor biology and model utility (Krupke et al., 2017).
Enrichment Broths (mTSB and mTSB + n) : These are efficient for detecting non-O157 Shiga-toxin-producing E. coli in food samples (Kanki et al., 2011).
Mitochondrial DNA (mtDNA) Analysis in Conservation : MtDNA analysis aids in species recovery plans, particularly in identifying and managing genetic diversity (Moritz, 1994).
Multitumor "Sausage" Blocks (MTSBs) in Immunohistochemistry: These are used for practical applications and play a role in quality assurance (Miller & Groothuis, 1991).
MtsB Protein in Methanosarcina Barkeri : This 480-kDa protein binds one corrinoid cofactor per alphabeta dimer and is significant in the study of methanogens (Paul & Krzycki, 1996).
In Silico Drug Discovery Tools (Mtk-QSBER and pt-QSPR) : These tools guide drug discovery through various stages, from in vitro assays to clinical trials (Speck-Planche & Cordeiro, 2017).
MtsA Subunit in Methanosarcina Barkeri : This subunit catalyzes corrinoid-dependent dimethylsulfide: coenzyme M methyl transfer (Tallant et al., 2001).
Amazon's Mechanical Turk (MTurk) : Used to obtain high-quality, inexpensive data rapidly in psychology and other social sciences (Buhrmester et al., 2011).
Surface Electrical Methods for Oil and Gas Exploration (MT and ZSBZ) : These methods are widely used in the Soviet Union for oil and gas exploration (Spies, 1983).
Protein Data Bank (RCSB PDB) : Supports scientific research and education by providing access to annotated information about macromolecular structures (Zardecki et al., 2016).
Improved Enrichment Procedures for E. coli Isolation (mTSB, mEC+n) : Enhances the isolation efficiency of E. coli strains from various food samples (Hara-Kudo et al., 1999).
Crowdsourced Convenience Samples in Clinical Research (MTurk) : MTurk is the most studied nonprobability sample available to researchers in this domain (Chandler & Shapiro, 2016).
STEC Detection in Food (mTSB with Novobiocin and Acriflavin) : Effective for detecting Shiga toxin-producing Escherichia coli in various foods, though adaptation to the food being analyzed is recommended for optimal sensitivity (Amagliani et al., 2018).
Microtubules in Biomaterials and Bioengineering (Nonlocal Integral Elasticity) : Useful for analyzing microtubules embedded in the cytoplasm of cells, aiding in the development of biomaterials and bioengineering structures (Eptaimeros et al., 2020).
Data Quality in Advertising Research (MTurk) : MTurk data outperforms panel data from professional marketing research companies and is comparable to student samples (Kees et al., 2017).
Provenance Query Framework for Scientific Computing (MTCProv) : Captures runtime execution details of computational tasks and simplifies query patterns in protein science applications (Gadelha et al., 2012).
Shifts in MTurk Data Quality : There has been a substantial decrease in data quality on MTurk, affecting the utility of this research tool (Chmielewski & Kucker, 2020).
Buffeting Performance in Suspension Bridges (Rigid Main Girder, Middle Towers) : The study of buffeting performance in long-span four-tower suspension bridges using finite element models (Wang et al., 2021).
Second Shutdown System (SSS) in Reactors : Improves overall reactor safety without significant penalties on capabilities and characteristics (Boustani & Khakshournia, 2018).
properties
IUPAC Name |
sodium;4-methylsulfonylsulfanylbutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5S3.Na/c1-12(6,7)11-4-2-3-5-13(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQYBLTUMAEST-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399046 | |
| Record name | MTSBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mtsbs | |
CAS RN |
385398-78-7 | |
| Record name | MTSBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



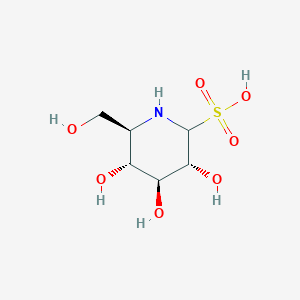
![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)
